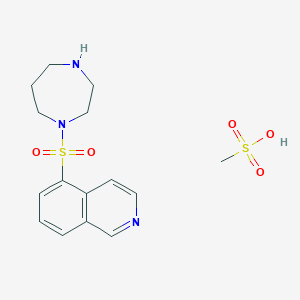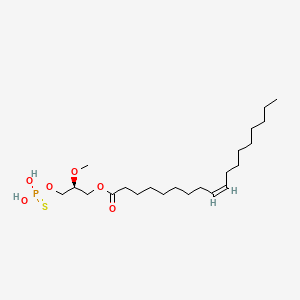
NF-|EB-IN-16
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NF-κB-IN-16 is a compound known for its inhibitory effects on the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. This pathway plays a crucial role in regulating the immune response to infection. NF-κB-IN-16 has shown potential in various therapeutic applications, particularly in oncology and inflammation-related conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of NF-κB-IN-16 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The exact synthetic route can vary, but typically involves the use of organic solvents, catalysts, and controlled reaction conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of NF-κB-IN-16 requires scaling up the laboratory synthesis process. This involves optimizing reaction conditions, using larger reactors, and ensuring consistent quality control. The process must comply with industrial standards and regulations to ensure the compound’s safety and efficacy .
Analyse Chemischer Reaktionen
Types of Reactions
NF-κB-IN-16 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halides for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction rates and yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce ketones or aldehydes, while reduction may yield alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
NF-κB-IN-16 has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound in reaction mechanism studies.
Biology: Employed in studies of cellular signaling pathways and gene expression.
Medicine: Investigated for its potential in treating cancer, inflammatory diseases, and autoimmune disorders.
Industry: Utilized in the development of new pharmaceuticals and as a standard in quality control processes .
Wirkmechanismus
NF-κB-IN-16 exerts its effects by inhibiting the NF-κB pathway. This pathway is activated by various stimuli, including cytokines, stress, and microbial infections. NF-κB-IN-16 blocks the phosphorylation and degradation of IκBα, preventing the translocation of NF-κB to the nucleus. This inhibition reduces the expression of pro-inflammatory genes and other target genes involved in cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Mollugin Derivatives: These compounds also inhibit the NF-κB pathway and have shown anti-inflammatory activity.
Colesevelam: Although primarily used to lower cholesterol, it also affects the NF-κB pathway.
Uniqueness
NF-κB-IN-16 is unique due to its high efficacy and low toxicity profile. It specifically targets the NF-κB pathway, making it a promising candidate for therapeutic applications in oncology and inflammatory diseases .
Conclusion
NF-κB-IN-16 is a versatile compound with significant potential in various scientific and medical fields. Its ability to inhibit the NF-κB pathway makes it a valuable tool in research and a promising candidate for therapeutic development.
Eigenschaften
Molekularformel |
C26H34Cl3N2O10Pt-2 |
|---|---|
Molekulargewicht |
836.0 g/mol |
IUPAC-Name |
azanide;5-[2-[2-methoxy-5-[(E)-3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-enyl]phenoxy]ethoxy]-5-oxopentanoic acid;trichloroplatinum |
InChI |
InChI=1S/C26H30O10.3ClH.2H2N.Pt/c1-31-20-11-9-17(14-21(20)35-12-13-36-25(30)7-5-6-24(28)29)8-10-19(27)18-15-22(32-2)26(34-4)23(16-18)33-3;;;;;;/h8-11,14-16H,5-7,12-13H2,1-4H3,(H,28,29);3*1H;2*1H2;/q;;;;2*-1;+3/p-3/b10-8+;;;;;; |
InChI-Schlüssel |
DBZFTONMCKZQAV-PLIGVPFOSA-K |
Isomerische SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC(=C(C(=C2)OC)OC)OC)OCCOC(=O)CCCC(=O)O.[NH2-].[NH2-].Cl[Pt](Cl)Cl |
Kanonische SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=CC(=C(C(=C2)OC)OC)OC)OCCOC(=O)CCCC(=O)O.[NH2-].[NH2-].Cl[Pt](Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


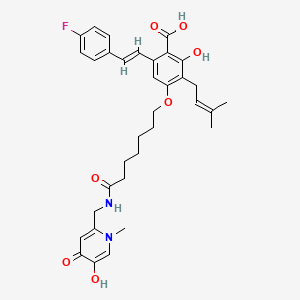



![L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 5-(9H-fluoren-9-ylmethyl) ester](/img/structure/B12368709.png)
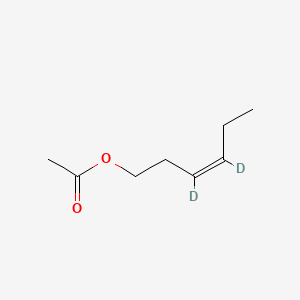
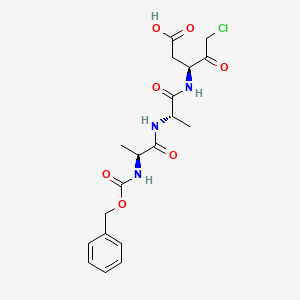
![(5S)-14-[(1S)-1-aminoethyl]-5-ethyl-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione](/img/structure/B12368732.png)
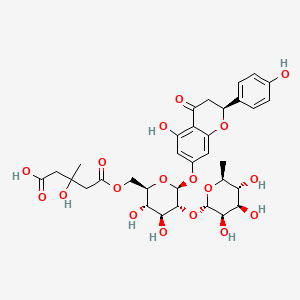
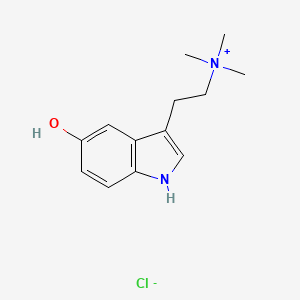
![1-[(2R,4R,5S)-5-fluoro-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12368757.png)
![(2R)-2-amino-4,4-dimethyl-N-[3-methyl-4-(2-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)phenyl]pentanamide](/img/structure/B12368766.png)
